molecular formula C10H12F3N B3043799 (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine CAS No. 926259-96-3

(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Cat. No.: B3043799
CAS No.: 926259-96-3
M. Wt: 203.2 g/mol
InChI Key: MSIIWASETQDPAJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine (CAS: 1212153-40-6) is a chiral amine derivative featuring a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring and a methyl group on the nitrogen atom. Its molecular formula is C₁₀H₁₂F₃N, with a molecular weight of 203.2 g/mol. The compound’s stereochemistry (R-configuration) and electron-withdrawing -CF₃ group contribute to its unique physicochemical properties, including a predicted density of 1.117 g/cm³ and a boiling point of 194.8°C . This compound is a key intermediate in pharmaceutical synthesis, particularly for ligands targeting sigma receptors and neurokinin-1 (NK-1) antagonists .

Properties

IUPAC Name

(1R)-N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13/h3-7,14H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIIWASETQDPAJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones or alcohols, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Development

(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine has been explored for its potential as a pharmaceutical agent. Its trifluoromethyl group enhances lipophilicity, which is crucial for drug design as it can improve the compound's bioavailability and metabolic stability.

Case Study: Antidepressant Properties
Research has indicated that compounds with similar structures exhibit serotonin reuptake inhibition. A study demonstrated that derivatives of trifluoromethyl-substituted amines could serve as effective antidepressants by modulating neurotransmitter levels in the brain .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological research. Its structural analogs have shown promise in treating conditions such as anxiety and depression by influencing serotonin and norepinephrine pathways.

Reagent in Chemical Reactions

(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is utilized as a reagent in various organic synthesis processes. Its unique trifluoromethyl group allows for selective reactions that can lead to the formation of complex molecules.

Table 1: Synthetic Applications

Reaction TypeDescriptionReference
N-AlkylationUsed to introduce alkyl groups into nitrogen bases
Electrophilic AdditionActs as an electrophile in nucleophilic substitution
Coupling ReactionsFacilitates the formation of carbon-carbon bonds

Fluorinated Polymers

The incorporation of (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine into polymer matrices has been studied for enhancing material properties such as thermal stability and chemical resistance. Fluorinated compounds are known for their low surface energy and high hydrophobicity, making them valuable in coatings and sealants.

Case Study: Coating Applications
Fluorinated coatings developed using this compound have shown improved resistance to solvents and chemicals, making them suitable for industrial applications where durability is critical .

Environmental Impact and Safety Considerations

While (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine has promising applications, its environmental impact must be considered. The trifluoromethyl group can contribute to greenhouse gas emissions if not managed properly during synthesis and application.

Safety Data:

  • Hazard Classification : Combustible liquid; harmful if swallowed.
  • Precautionary Statements : Use personal protective equipment; avoid release into the environment .

Mechanism of Action

The mechanism of action of (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, thereby modulating its biological effects . The pathways involved may include inhibition or activation of enzymatic activities, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

The following table summarizes structurally related compounds, highlighting differences in substituent positions, stereochemistry, and biological relevance:

Compound Name CAS Number Substituent Position(s) Molecular Weight (g/mol) Key Properties/Applications
(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine 1212153-40-6 -CF₃ at ortho (2-position) 203.2 High sigma-1 receptor affinity; chiral precursor for NK-1 antagonists
(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine (enantiomer) 1212332-00-7 -CF₃ at ortho (2-position) 203.2 Similar physicochemical properties but distinct stereoselective binding; lower sigma-1 activity compared to R-enantiomer
(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine 672906-72-8 -CF₃ at para (4-position) 203.2 Altered receptor selectivity due to para-substitution; reduced steric hindrance
N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine 290297-43-7 -CF₃ at 3,5-positions 289.2 Enhanced lipophilicity and electron-withdrawing effects; potential for CNS-targeting drugs
1-Methyl-1-(4-trifluoromethylphenyl)ethylamine 1020920-65-3 -CF₃ at para (4-position) 217.2 Quaternary carbon center; limited solubility due to branched structure

Physicochemical and Pharmacological Differences

Substituent Position Effects
  • Ortho vs. Para Substitution : The ortho -CF₃ group in the target compound introduces steric hindrance, which may enhance binding to sigma-1 receptors by restricting rotational freedom. In contrast, para -CF₃ analogues (e.g., CAS 672906-72-8) exhibit lower steric effects but improved solubility due to symmetric charge distribution .
  • Bis-Trifluoromethyl Derivatives : Compounds like N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine (CAS 290297-43-7) show increased metabolic stability and lipophilicity, making them candidates for blood-brain barrier penetration .
Stereochemical Influence

The R-enantiomer (target compound) demonstrates higher sigma-1 receptor binding affinity (Ki < 10 nM) compared to its S-enantiomer (Ki > 50 nM), as observed in SAR studies of phenylethylamine derivatives . This stereoselectivity aligns with findings for related NK-1 antagonists like Aprepitant, where chirality dictates therapeutic efficacy .

Biological Activity

(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Characteristics

  • Chemical Formula : C10H12F3N
  • Molar Mass : 203.2 g/mol
  • IUPAC Name : (R)-N-methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine
  • CAS Number : 926259-96-3

The presence of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Synthesis

The synthesis of (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine typically involves several steps, including:

  • Starting Materials : Common precursors include amines and trifluoromethylated phenyl compounds.
  • Reactions : Key reactions include nucleophilic substitutions and electrophilic aromatic substitutions.
  • Purification : The final product is generally purified through recrystallization or chromatography.

Alternative synthetic routes may be tailored for specific applications, enhancing yield and purity.

The biological activity of (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is attributed to its interaction with various molecular targets, including:

  • Enzymes : It acts as a probe to study enzyme interactions and metabolic pathways.
  • Receptors : The compound's binding affinity is influenced by the trifluoromethyl group, which modulates its selectivity and efficacy against specific receptors .

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological properties:

  • Antiviral Activity : It serves as an intermediate in the synthesis of antiviral agents, contributing to the development of new therapeutics.
  • Anticancer Potential : Preliminary studies suggest that it may have anticancer properties, with some derivatives showing promising cytotoxic activity against various cancer cell lines .

Case Studies and Data Tables

A summary of notable research findings regarding the biological activity of (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is presented below:

StudyActivity AssessedIC50 Value (µM)Cell Line
Study 1Cytotoxicity0.48MCF-7
Study 2Antiviral ActivityN/AVarious
Study 3Enzyme InteractionN/AVarious

These studies highlight the compound's potential as a therapeutic agent in oncology and virology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine to achieve high enantiomeric excess (ee)?

  • Methodology : Chiral resolution using tartaric acid derivatives or enantioselective reductive amination is recommended. For example, (R)-1-aryl-ethylamine derivatives (e.g., (R)-1-(2-methoxyphenyl)ethylamine) are synthesized via asymmetric hydrogenation or kinetic resolution with chiral auxiliaries, as demonstrated in salicylaldimine syntheses . The trifluoromethyl group’s steric and electronic effects may require adjustments in reaction time (e.g., 3–6 hours) and temperature (60–80°C) to suppress racemization .

Q. How can the enantiopurity of this compound be validated experimentally?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. Compare retention times and optical rotation ([α]D) to reference standards (e.g., (R)-1-naphthylethylamine, [α]D = -40° in neat form) . LCMS (e.g., m/z 701 [M+H]+) and ¹⁹F NMR can corroborate structural integrity .

Q. What are the key challenges in characterizing the trifluoromethyl group’s electronic effects in this compound?

  • Methodology : ¹⁹F NMR chemical shifts (δ ≈ -60 to -70 ppm) and coupling constants (³JHF) provide insights into electron-withdrawing effects. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict reactivity . IR spectroscopy (C-F stretching ~1100–1250 cm⁻¹) complements these analyses .

Advanced Research Questions

Q. How does the stereochemistry of (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine influence its efficacy in asymmetric catalysis?

  • Methodology : Test its application as a chiral ligand in organocatalytic reactions (e.g., squaramide-catalyzed Michael additions). Compare enantioselectivity (ee >90%) with analogous catalysts like N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea derivatives . Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., THF vs. DMSO) can elucidate steric vs. electronic contributions .

Q. What strategies mitigate racemization during scale-up synthesis?

  • Methodology : Use low-temperature (0–10°C) amidation or alkylation steps to reduce thermal decomposition. Additives like tetrabutyl ammonium iodide (0.1–0.5 mol%) stabilize intermediates in SN2 reactions . Monitor ee via inline PAT (Process Analytical Technology) tools .

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with Cl or OMe) and assess biological activity (e.g., IC₅₀ in enzyme assays). Compare pharmacokinetic properties (logP, solubility) using shake-flask (pH 7.4 buffer) and HPLC-MS methods . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins .

Analytical and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (gloves, masks, fume hood) due to potential skin/eye irritation (H315/H319). Store at 2–8°C in airtight containers to prevent moisture absorption or decomposition . Waste disposal must follow EPA guidelines for fluorinated amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine
Reactant of Route 2
Reactant of Route 2
(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.